4-Bromo-2-(difluoromethyl)-1-methylpyrrole
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Overview
Description
4-Bromo-2-(difluoromethyl)-1-methylpyrrole is an organic compound that belongs to the class of halogenated pyrroles. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methyl group attached to a pyrrole ring. It is a colorless to pale yellow liquid that is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)-1-methylpyrrole typically involves the following steps:
Difluoromethylation: The difluoromethyl group is introduced using difluoromethyl iodide in the presence of a base such as potassium carbonate.
Methylation: The methyl group is introduced by reacting the intermediate compound with methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethyl)-1-methylpyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar solvents such as dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-2-(difluoromethyl)-1-methylpyrrole or 4-thio-2-(difluoromethyl)-1-methylpyrrole.
Oxidation Reactions: Products include this compound oxide.
Reduction Reactions: Products include 4-bromo-2-methyl-1-methylpyrrole.
Scientific Research Applications
4-Bromo-2-(difluoromethyl)-1-methylpyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)-1-methylpyrrole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(difluoromethyl)pyridine: Similar in structure but lacks the methyl group on the pyrrole ring.
4-Bromo-2-(difluoromethyl)-1-fluorobenzene: Contains a benzene ring instead of a pyrrole ring.
4-Bromo-2-(difluoromethyl)-5-methylpyridine: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness
4-Bromo-2-(difluoromethyl)-1-methylpyrrole is unique due to the combination of bromine, difluoromethyl, and methyl groups on the pyrrole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-methylpyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF2N/c1-10-3-4(7)2-5(10)6(8)9/h2-3,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKQCPOXEWBPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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